ETHYL 2-[(4-METHYLQUINAZOLIN-2-YL)SULFANYL]ACETATE
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Overview
Description
ETHYL 2-[(4-METHYLQUINAZOLIN-2-YL)SULFANYL]ACETATE is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(4-METHYLQUINAZOLIN-2-YL)SULFANYL]ACETATE typically involves the reaction of 2-mercapto-4-methylquinazoline with ethyl chloroacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or dimethylformamide. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(4-METHYLQUINAZOLIN-2-YL)SULFANYL]ACETATE undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: The ethyl ester group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or alcohols are used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Amides and ethers.
Scientific Research Applications
ETHYL 2-[(4-METHYLQUINAZOLIN-2-YL)SULFANYL]ACETATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-[(4-METHYLQUINAZOLIN-2-YL)SULFANYL]ACETATE involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the growth of bacteria by interfering with their cell wall synthesis or protein function. In anticancer applications, it induces apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-[(4-OXO-3-PHENYLQUINAZOLIN-2-YL)SULFANYL]ACETATE: Similar structure but with a phenyl group instead of a methyl group.
METHYL 2-[(4-OXO-2-SULFANYL-3,4-DIHYDROQUINAZOLIN-3-YL)ACETATE: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
ETHYL 2-[(4-METHYLQUINAZOLIN-2-YL)SULFANYL]ACETATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 4-position of the quinazoline ring and the ethyl ester group contribute to its unique reactivity and potential therapeutic applications .
Properties
IUPAC Name |
ethyl 2-(4-methylquinazolin-2-yl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-3-17-12(16)8-18-13-14-9(2)10-6-4-5-7-11(10)15-13/h4-7H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDHKWDMENQUIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2C(=N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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